2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008947-09-8
VCID: VC0362452
InChI: InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20)
SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35g/mol

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide

CAS No.: 1008947-09-8

Main Products

VCID: VC0362452

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35g/mol

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide - 1008947-09-8

CAS No. 1008947-09-8
Product Name 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
Molecular Formula C15H21N3O2
Molecular Weight 275.35g/mol
IUPAC Name 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20)
Standard InChIKey QPZLGDYGWUUTHS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C
Canonical SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C
PubChem Compound 2918633
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator